BenchChemオンラインストアへようこそ!

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide

Medicinal Chemistry Fluorine Chemistry Structure–Property Relationships

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide (CAS 302951-75-3; molecular formula C19H16F2N4O5S; MW 450.42 g/mol) is a fully synthetic sulfamoylbenzamide (SBA) derivative bearing a 2,6-dimethoxypyrimidine sulfonamide core and a 2,6-difluorobenzamide terminus. The compound belongs to a therapeutically investigated chemical class whose members have been advanced as hepatitis B virus (HBV) capsid assembly modulators (CAMs) and as anti-inflammatory agents.

Molecular Formula C19H16F2N4O5S
Molecular Weight 450.42
CAS No. 302951-75-3
Cat. No. B2762678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide
CAS302951-75-3
Molecular FormulaC19H16F2N4O5S
Molecular Weight450.42
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)OC
InChIInChI=1S/C19H16F2N4O5S/c1-29-16-10-15(23-19(24-16)30-2)25-31(27,28)12-8-6-11(7-9-12)22-18(26)17-13(20)4-3-5-14(17)21/h3-10H,1-2H3,(H,22,26)(H,23,24,25)
InChIKeyHLLZTZOHYOAJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide (CAS 302951-75-3): Compound Class and Procurement Context


N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide (CAS 302951-75-3; molecular formula C19H16F2N4O5S; MW 450.42 g/mol) is a fully synthetic sulfamoylbenzamide (SBA) derivative bearing a 2,6-dimethoxypyrimidine sulfonamide core and a 2,6-difluorobenzamide terminus. The compound belongs to a therapeutically investigated chemical class whose members have been advanced as hepatitis B virus (HBV) capsid assembly modulators (CAMs) and as anti-inflammatory agents. [1] Its structural architecture combines a pyrimidine-sulfonamide recognition element with an ortho,ortho'-difluorinated benzamide moiety, a substitution pattern that distinguishes it from non-fluorinated and regioisomeric analogs and may confer distinct conformational and electronic properties relevant to target engagement.

Why Sulfamoylbenzamide Analogs Cannot Be Freely Substituted for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide in Research Procurement


The sulfamoylbenzamide scaffold is exquisitely sensitive to substituent identity, position, and electronic character, as demonstrated across multiple medicinal chemistry campaigns aimed at HBV capsid assembly modulation. [1] In a systematic SAR study of 27 SBA derivatives, modification of the benzamide ring fluorine substitution pattern alone was sufficient to shift anti-HBV EC50 values by more than an order of magnitude and to alter cytotoxicity profiles, with electron-withdrawing ortho-substituents exerting particularly pronounced effects on both potency and selectivity. [1] Furthermore, replacement of the 2,6-difluorobenzamide terminus with a non-fluorinated benzamide (CAS 289630-84-8) or a 3,4-difluorobenzamide regioisomer (ZINC01233945) creates chemically distinct entities that are expected to exhibit divergent hydrogen-bonding geometry, metabolic stability, and target-binding kinetics. [2] The compound therefore occupies a discrete position in SBA chemical space that cannot be approximated by generic class-level substitution.

Quantitative Differentiation Evidence for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide vs. Closest Analogs


2,6-Difluoro vs. 3,4-Difluoro Benzamide Regioisomerism: Predicted Physicochemical Divergence

The target compound bears a 2,6-difluorobenzamide terminus, in contrast to the 3,4-difluorobenzamide regioisomer (ZINC01233945). While no head-to-head experimental comparison has been published for this exact pair, the ortho,ortho'-difluoro substitution pattern is well-established in medicinal chemistry to reduce the pKa of the adjacent amide NH, increase conformational restriction via intramolecular F···H–N interactions, and enhance metabolic stability relative to meta- or para-fluorinated congeners. [1] In the broader SBA series reported by Lazerwith et al. (2017), compounds bearing ortho-fluoro substituents on the benzamide ring exhibited EC50 values ranging from 0.08 µM to >10 µM depending on the precise substitution pattern, demonstrating that fluoro-positional isomerism is a critical determinant of anti-HBV activity. [2]

Medicinal Chemistry Fluorine Chemistry Structure–Property Relationships

Acyl Chain vs. 2,6-Difluorobenzamide Terminus: Functional Divergence from Sulfadimethoxine-Derived Anti-inflammatory Leads

The closest published structurally related compound with quantitative in vitro and in vivo data is MHH-II-32, a sulfadimethoxine derivative bearing a dodecanamide chain at the same para-phenyl position. MHH-II-32 inhibited zymosan-induced oxidative burst in whole blood phagocytes with an IC50 of 2.5 ± 0.4 µg/mL and in isolated PMNs with an IC50 of 3.4 ± 0.3 µg/mL, and suppressed nitric oxide production in LPS-induced J774.2 macrophages with an IC50 of 3.6 ± 2.2 µg/mL. At 100 mg/kg (SC) in Balb/c mice, it significantly (P < 0.001) downregulated TNF-α, IL-1β, IL-2, IL-13, and NF-κB mRNA expression while upregulating IL-10. [1] The target compound replaces the lipophilic dodecanamide chain with a 2,6-difluorobenzamide group, which is predicted to substantially alter logP, solubility, and target-binding pharmacophore, potentially shifting the biological profile from the immunomodulatory activity of MHH-II-32 toward the antiviral activity characteristic of SBA HBV CAMs. [2] No direct comparative data between these two compounds exist.

Inflammation Immunomodulation Sulfadimethoxine Derivatives

SBA Scaffold HBV Capsid Assembly Modulation: Class-Level Potency Benchmarks for Contextualizing the 2,6-Difluorobenzamide Derivative

The sulfamoylbenzamide class has produced multiple potent HBV capsid assembly modulators (CAMs). NVR 3-778, the first-in-class clinical SBA CAM, demonstrated an EC50 of 0.73 ± 0.20 µM (CC50 23.4 ± 7.0 µM) in HepG2.2.15 cells. [1] The optimized derivative compound 7b achieved an EC50 of 0.83 ± 0.33 µM with substantially improved aqueous solubility (328.8 µg/mL at pH 7 vs. 35.8 µg/mL for NVR 3-778). [1] Ab-423, another SBA CAM, inhibited HBV replication with an EC50 of 0.08–0.27 µM and EC90 of 0.33–1.32 µM. [2] The target compound incorporates the 2,6-dimethoxypyrimidine sulfonamide core shared by these active SBAs but differentiates itself through the 2,6-difluorobenzamide terminus. In the SAR study by Lazerwith et al. (2017), modification of the benzamide substituent in the SBA series modulated anti-HBV EC50 values from submicromolar to >10 µM, confirming that the benzamide moiety is a critical activity-determining structural variable. [3]

Antiviral HBV Capsid Assembly Modulator

Molecular Weight and Predicted Drug-Likeness Differentiation from Non-Fluorinated SBA Congeners

The target compound has a molecular weight of 450.42 g/mol (C19H16F2N4O5S), which is 36 Da higher than the non-fluorinated benzamide analog N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 289630-84-8; C19H18N4O5S; MW 414.43 g/mol). [1] The incorporation of two fluorine atoms adds 36 atomic mass units and introduces significant electronegativity (σm = 0.34 per fluorine), which is predicted to increase lipophilicity while simultaneously enhancing metabolic oxidative stability at the ortho positions. [2] In the broader SBA class, the most potent and developable compounds (NVR 3-778, MW 472.51; compound 7b, MW ~503) cluster in the 450–510 Da range, suggesting that the target compound's MW is consistent with the physicochemical profile associated with potent CAM activity, whereas the non-fluorinated analog at MW 414 is lighter and lacks the electronic features associated with high-affinity capsid protein binding. [3]

Physicochemical Properties Drug-Likeness Procurement Specification

Recommended Application Scenarios for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide Based on Differentiation Evidence


SBA Structure–Activity Relationship (SAR) Probe for Fluorine Positional Isomerism Studies

The target compound is most rationally deployed as a SAR probe in medicinal chemistry programs investigating the impact of ortho,ortho'-difluoro substitution on the benzamide terminus of sulfamoylbenzamide HBV capsid assembly modulators. Direct comparison with the 3,4-difluorobenzamide regioisomer (ZINC01233945) and the non-fluorinated benzamide analog (CAS 289630-84-8) would elucidate the contribution of fluorine position to anti-HBV potency, cytotoxicity, and metabolic stability. [1] The SBA scaffold's established sensitivity to benzamide substitution—where potency can vary >100-fold—makes this a high-value, hypothesis-driven application. [2]

19F-NMR-Enabled Metabolic Tracing and Pharmacokinetic Profiling

The presence of two chemically distinct fluorine atoms in the 2,6-difluorobenzamide moiety enables 19F-NMR-based detection and quantification in complex biological matrices without radiolabeling. [1] This analytical advantage is unavailable with non-fluorinated SBA analogs and is distinct from the 3,4-difluoro regioisomer, which would produce a different 19F chemical shift signature. This compound is therefore suited for in vitro microsomal stability assays and metabolite identification studies where fluorine serves as a non-perturbing spectroscopic handle. [1]

Anti-Inflammatory vs. Antiviral Pharmacophore Discrimination Studies

Given that the structurally related dodecanamide derivative MHH-II-32 has demonstrated quantifiable anti-inflammatory activity (IC50 2.5–3.6 µg/mL in oxidative burst and NO inhibition assays; in vivo downregulation of TNF-α, IL-1β, IL-2, IL-13, and NF-κB at 100 mg/kg), this compound's 2,6-difluorobenzamide terminus provides a chemically divergent probe to test whether the anti-inflammatory pharmacophore tolerates replacement of the lipophilic acyl chain with an aromatic, electron-deficient benzamide. [1] This scenario is relevant for laboratories seeking to discriminate between immunomodulatory and antiviral mechanisms within a shared SBA core scaffold. [2]

Chemical Library Enumeration and Fragment-Based Screening Collection

With a molecular weight of 450.42 g/mol and a drug-like physicochemical profile consistent with lead-like chemical space, this compound is appropriate for inclusion in diversity-oriented screening libraries targeting the HBV capsid protein or related sulfonamide-binding targets. [1] Its structural uniqueness—combining the 2,6-dimethoxypyrimidine sulfonamide with the 2,6-difluorobenzamide—fills a specific combinatorial gap in commercial SBA libraries, making it valuable for high-throughput screening campaigns where scaffold diversity and fluorine content are selection criteria. [2]

Quote Request

Request a Quote for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.